4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid
CAS No.:
Cat. No.: VC14771888
Molecular Formula: C14H17N5O4
Molecular Weight: 319.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5O4 |
|---|---|
| Molecular Weight | 319.32 g/mol |
| IUPAC Name | 4-[[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C14H17N5O4/c1-19-17-14(16-18-19)10-4-6-11(7-5-10)23-9-12(20)15-8-2-3-13(21)22/h4-7H,2-3,8-9H2,1H3,(H,15,20)(H,21,22) |
| Standard InChI Key | CERUSCZHKLRDJM-UHFFFAOYSA-N |
| Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCCC(=O)O |
Introduction
4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid is a complex organic compound with the CAS number 1630866-38-4. It is classified as an aromatic compound due to the presence of a phenoxy group and belongs to the category of modified amino acids. The compound has garnered significant interest in medicinal chemistry, particularly for its potential applications in drug development and delivery systems.
Synthesis
The synthesis of 4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid typically involves multi-step organic reactions. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reactions.
Synthesis Steps:
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Preparation of Starting Materials: This involves synthesizing the tetrazole and phenoxy components.
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Coupling Reactions: The tetrazole and phenoxy groups are coupled to form the core structure.
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Acetylation and Amination: The acetyl and amino groups are introduced to complete the molecule.
Potential Applications
4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid has potential applications in various fields, particularly in medicinal chemistry. Its unique structural features make it a candidate for drug development and delivery systems. The compound's ability to interact with biological targets could be leveraged for therapeutic purposes.
Potential Uses:
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Drug Development: As a building block for novel therapeutic agents.
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Drug Delivery Systems: Enhancing the delivery of drugs through its functional groups.
Challenges:
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Stability and Reactivity: The stability of tetrazole derivatives can vary, affecting their use in biological systems.
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Mechanism of Action: Further studies are needed to elucidate the compound's mechanism of action and its interactions with biological targets.
Comparison with Related Compounds
Compounds with similar structures, such as N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine, also exhibit potential therapeutic applications due to their unique structural features. These compounds are characterized by the presence of tetrazole rings and phenoxy groups, which influence their biological activity and interactions with biological targets.
Comparison Table:
| Compound Name | Molecular Weight | Key Features |
|---|---|---|
| 4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid | Approximately 319.32 g/mol | Tetrazole, phenoxy, amino, and carboxylic acid groups |
| N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine | Not specified | Tetrazole, phenoxy, acetylated beta-alanine moiety |
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